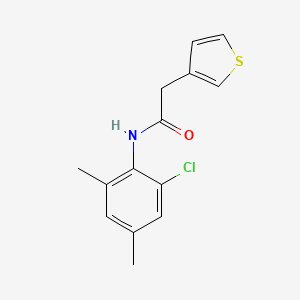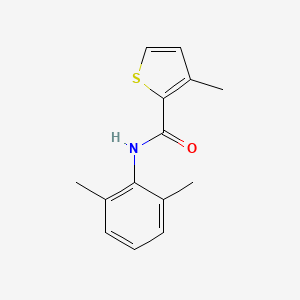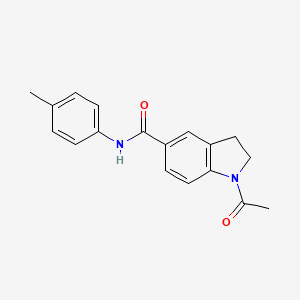![molecular formula C15H17NO2 B7472300 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of compounds known as benzamides, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
DMF's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant enzymes. DMF has been shown to increase the expression of heme oxygenase-1 (HO-1), which is responsible for catalyzing the breakdown of heme into biliverdin, carbon monoxide, and iron. HO-1 has been found to have anti-inflammatory and anti-cancer properties, making DMF a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as HO-1, glutathione peroxidase, and superoxide dismutase. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments, including its stability and solubility in various solvents. DMF is also relatively cheap and easy to synthesize. However, DMF has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Zukünftige Richtungen
For research on DMF include investigating its potential therapeutic applications in various disease models, optimizing its dosage and administration route, and exploring its potential side effects and toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of DMF and to identify potential drug targets for its therapeutic effects.
Synthesemethoden
DMF can be synthesized using various methods, including the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMF has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells. This activation leads to the upregulation of various antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-5-7-14(11)15(17)16(3)10-13-9-8-12(2)18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBLBVUELHAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)



![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)